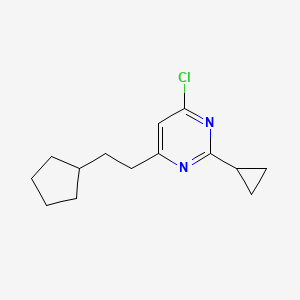4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
CAS No.: 2098026-24-3
Cat. No.: VC3141918
Molecular Formula: C14H19ClN2
Molecular Weight: 250.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098026-24-3 |
|---|---|
| Molecular Formula | C14H19ClN2 |
| Molecular Weight | 250.77 g/mol |
| IUPAC Name | 4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine |
| Standard InChI | InChI=1S/C14H19ClN2/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2 |
| Standard InChI Key | BEXWKPSQXBDDKH-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)Cl |
| Canonical SMILES | C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)Cl |
Introduction
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a synthetic organic compound with the CAS number 2098026-24-3. It belongs to the pyrimidine class of compounds, which are crucial in various biological processes and have applications in pharmaceuticals and chemical research. This compound is characterized by its molecular formula, C14H19ClN2, and a molecular weight of 250.77 g/mol .
Synthesis and Applications
The synthesis of 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine typically involves multi-step organic reactions, although specific synthesis protocols are not detailed in the available literature. This compound is likely used as a screening compound or building block in chemical research, given its availability from suppliers like EvitaChem.
Potential Applications
-
Pharmaceutical Research: Pyrimidine derivatives are often explored for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
-
Chemical Synthesis: It can serve as a precursor for synthesizing more complex molecules due to its reactive sites.
Research Directions Table
| Area of Research | Potential Applications |
|---|---|
| Biological Activity | Antiviral, Antibacterial, Anticancer |
| Synthesis Optimization | Improved Yield, Reduced Cost |
| Drug Development | Scaffold for Novel Therapeutics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume